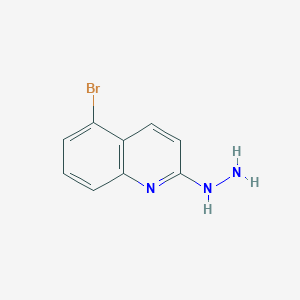

5-Bromo-2-hydrazinylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(5-bromoquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C9H8BrN3/c10-7-2-1-3-8-6(7)4-5-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

InChI Key |

IXQHBGHTCJLJPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)NN)C(=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Chemistry of 5 Bromo 2 Hydrazinylquinoline

Reactions of the Hydrazinyl Group

The hydrazinyl group (-NHNH2) at the 2-position of the quinoline (B57606) ring is a key functional group that dictates a significant portion of the molecule's reactivity. It can undergo a variety of reactions, including condensations, cyclizations, and oxidations.

Condensation Reactions with Carbonyl Compounds

The nucleophilic nature of the terminal nitrogen atom of the hydrazinyl group makes it highly reactive towards electrophilic carbonyl carbons of aldehydes and ketones. These reactions are fundamental in synthesizing a wide array of derivatives.

Condensation of 5-Bromo-2-hydrazinylquinoline with various carbonyl compounds, such as aldehydes and ketones, readily forms the corresponding Schiff bases, also known as hydrazones. recentscientific.comresearchgate.net This reaction typically proceeds by the nucleophilic attack of the primary amine of the hydrazinyl group on the carbonyl carbon, followed by dehydration. For instance, the reaction with substituted benzaldehydes yields N'-arylidene-5-bromo-2-hydrazinylquinolines. These hydrazones can exist as E/Z isomers. nih.gov

A general scheme for this reaction is the condensation of this compound with an appropriate aldehyde or ketone, often in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. mdpi.com For example, the reaction of 2-hydrazinylquinoline derivatives with 4-substituted acetophenones leads to the formation of the corresponding hydrazones. scinito.ai

Table 1: Examples of Schiff Bases Derived from this compound

| Carbonyl Compound | Resulting Schiff Base (Hydrazone) |

| Benzaldehyde | (E/Z)-N'-(phenylmethylene)-5-bromo-2-hydrazinylquinoline |

| Acetone | (E/Z)-N'-(propan-2-ylidene)-5-bromo-2-hydrazinylquinoline |

| 5-Bromothiophene-2-carbaldehyde | (E/Z)-N'-((5-bromothiophen-2-yl)methylene)-5-bromo-2-hydrazinylquinoline nih.gov |

This table is illustrative and specific reaction conditions would be required for synthesis.

The hydrazinyl moiety is a valuable precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. chim.it These reactions often involve the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization.

Pyrazoles: Pyrazoles can be synthesized from the reaction of this compound with 1,3-dicarbonyl compounds. nih.gov The reaction proceeds through a cyclocondensation mechanism. For example, reacting 2-hydrazinylquinoline derivatives with β-ketoesters can yield pyrazole (B372694) derivatives. scinito.ai The Vilsmeier-Haack reaction, a method for formylation, can also be employed to synthesize 4-formyl pyrazoles from quinoline hydrazones. scinito.ai

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes involving the hydrazinyl group. nih.govnih.gov One common method is the reaction of the hydrazinyl compound with reagents like hydrazonoyl chlorides. nih.gov Another approach involves the "click chemistry" synthesis of 1,2,3-triazoles, which has been utilized to create triazole-quinoline hybrids. nih.govnih.gov

Pyrimidinones: Pyrimidinone rings can be fused to other heterocyclic systems. researchgate.net While direct synthesis from this compound and a pyrimidinone precursor is a possibility, literature often describes the synthesis of pyrimidinone-containing compounds through multi-step sequences. researchgate.net For instance, pyran-2-ones containing a pyrimidinone moiety have been synthesized through the condensation of precursors with carboximidamides. researchgate.net

Oxidative Transformations

The hydrazinyl group is susceptible to oxidation. researchgate.net Oxidative transformations of hydrazinyl compounds can lead to various products depending on the oxidizing agent and reaction conditions. These reactions can involve the formation of diazenes or other nitrogen-containing functional groups.

Nucleophilic Reactivity

The hydrazinyl group itself possesses nucleophilic character. The nitrogen atoms can participate in nucleophilic substitution reactions, attacking electron-deficient centers. This reactivity is fundamental to many of the condensation and cyclization reactions discussed above.

Reactivity of the Bromo Substituent

The bromine atom at the 5-position of the quinoline ring is also a site of significant reactivity, primarily through nucleophilic aromatic substitution and cross-coupling reactions.

The bromo substituent can be replaced by various nucleophiles under appropriate conditions. This allows for the introduction of a wide range of functional groups at this position, further diversifying the chemical space accessible from this compound. For example, nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols has been reported. nih.gov

Furthermore, the bromo group is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. researchgate.netresearchgate.netuzh.ch These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecules. For instance, the Suzuki cross-coupling of 5-bromo-1,2,3-triazine (B172147) with various boronic acids has been demonstrated to be an efficient method for creating aryl-substituted triazines. researchgate.netresearchgate.netuzh.ch

Table 2: Potential Transformations of the Bromo Substituent

| Reaction Type | Reagent/Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 5-Aryl-2-hydrazinylquinoline |

| Nucleophilic Aromatic Substitution | Phenol, Base | 5-Phenoxy-2-hydrazinylquinoline |

This table illustrates potential reactions based on the known reactivity of bromo-substituted heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the quinoline ring at a position not electronically deactivated makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. While direct experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on closely related bromoquinoline derivatives.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgyoutube.com It is anticipated that the C5-Br bond of this compound would readily participate in Suzuki-Miyaura coupling reactions. Studies on other bromoquinolines have demonstrated successful couplings. For instance, the coupling of various aryl and heteroaryl boronic acids with bromoquinolines proceeds efficiently in the presence of a palladium catalyst and a suitable base. organic-chemistry.orgnih.gov The hydrazinyl group at the C2 position, being a potential ligand for palladium, might influence the catalytic cycle, possibly requiring specific ligand selection to achieve optimal yields.

Table 1: Postulated Suzuki-Miyaura Coupling of this compound This table is based on expected reactivity and not on reported experimental results for this specific compound.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System (Example) | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-2-hydrazinylquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(4-Methoxyphenyl)-2-hydrazinylquinoline |

| Thiophene-3-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 5-(Thiophen-3-yl)-2-hydrazinylquinoline |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reactivity of the C-Br bond in this compound suggests it is a viable substrate for this transformation. Research on the Sonogashira coupling of other bromoquinolines supports this, showing that C-Br bonds on the quinoline ring can be effectively alkynylated. libretexts.org For example, the coupling of 2-bromo-4-iodo-quinoline shows selectivity towards the more reactive iodide, but the bromide also has the potential to react under appropriate conditions. libretexts.org The use of hydrazone-based ligands in Sonogashira couplings has been reported, which may be relevant given the hydrazinyl substituent on the target molecule. organic-chemistry.org

Table 2: Postulated Sonogashira Coupling of this compound This table is based on expected reactivity and not on reported experimental results for this specific compound.

| Alkyne Coupling Partner | Catalyst System (Example) | Product |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-(Phenylethynyl)-2-hydrazinylquinoline |

| Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI, i-Pr₂NH | 5-((Trimethylsilyl)ethynyl)-2-hydrazinylquinoline |

| 1-Heptyne | PdCl₂(MeCN)₂, XPhos, Cs₂CO₃, CuI | 5-(Hept-1-yn-1-yl)-2-hydrazinylquinoline |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org This reaction is particularly relevant for modifying the 5-position of the quinoline ring. Strong evidence for the feasibility of this reaction on the 5-bromoquinoline (B189535) scaffold comes from a study on the amination of 8-(benzyloxy)-5-bromoquinoline, which successfully coupled with various secondary anilines using palladium acetate (B1210297) and sterically demanding phosphine (B1218219) ligands. ias.ac.in This indicates that the 5-bromo position is sufficiently reactive for C-N bond formation under standard Buchwald-Hartwig conditions. ias.ac.inscienceopen.com

Table 3: Reported Buchwald-Hartwig Amination of a 5-Bromoquinoline Derivative Data from a study on 8-(Benzyloxy)-5-bromoquinoline, a close analog. ias.ac.in

| Amine | Ligand | Yield (%) |

|---|---|---|

| N-methylaniline | XPhos | 90 |

| N-ethylaniline | RuPhos | 85 |

| Diphenylamine | tBuXPhos | 75 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring that is activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.com The quinoline ring system is inherently electron-deficient, which can facilitate SNAr reactions, particularly at the 2- and 4-positions. youtube.com

The synthesis of 2-hydrazinylquinoline derivatives often proceeds via an SNAr reaction, where a leaving group at the 2-position (like a chlorine atom) is displaced by hydrazine (B178648). ontosight.ai In the case of this compound, the hydrazinyl group at C2 is electron-donating by resonance, which would tend to deactivate the ring towards nucleophilic attack, especially at the 5-position. Conversely, the bromine atom is an electron-withdrawing group via induction, but this effect is generally weaker than the deactivating effect of a nitro group, for example. Therefore, direct SNAr at the C5-Br bond is unlikely without significant activation, such as the presence of a strongly electron-withdrawing group elsewhere on the ring. A study on 6-bromo-5-nitroquinoline (B1267105) showed that the nitro group activates the adjacent bromo group for SNAr with amines. nih.gov Without such an activating group, the C5-Br bond in this compound is expected to be relatively inert to nucleophilic substitution.

Reactivity of the Quinoline Heterocycle

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the quinoline ring generally favors the benzene (B151609) ring (positions 5, 6, 7, and 8) over the more electron-deficient pyridine (B92270) ring. researchgate.net The regioselectivity is dictated by the directing effects of the existing substituents. In this compound, there are two substituents to consider:

2-Hydrazinyl group (-NHNH₂): This is a strongly activating, ortho-, para-directing group due to the lone pairs on the nitrogen atoms which can be donated into the ring system. It would direct incoming electrophiles primarily to the 3-position (ortho).

5-Bromo group (-Br): This is a deactivating, ortho-, para-directing group. It directs to the 6- and 8-positions.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is based on established principles of electrophilic aromatic substitution.

| Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 5-Bromo-3-nitro-2-hydrazinylquinoline | The strongly activating -NHNH₂ group directs ortho to the 3-position. |

| Bromination (Br₂/FeBr₃) | 3,5-Dibromo-2-hydrazinylquinoline | The strongly activating -NHNH₂ group directs ortho to the 3-position. |

| Friedel-Crafts Acylation | Likely complex/unsuccessful | The hydrazinyl group can react with the Lewis acid catalyst. |

Nucleophilic Addition and Substitution

The chemical behavior of this compound is characterized by the dual reactivity of its functional groups: the nucleophilic hydrazinyl moiety and the bromine-substituted quinoline core. The hydrazinyl group readily participates in nucleophilic addition and addition-elimination reactions, particularly with carbonyl compounds, leading to the formation of hydrazones and subsequent cyclization products. The bromine atom on the quinoline ring, while generally less reactive than halogens on more activated systems, can potentially undergo nucleophilic substitution under specific conditions.

The primary area of synthetic utility for this compound and analogous 2-hydrazinylquinolines lies in their role as precursors for fused heterocyclic systems, most notably pyrazolo[4,3-c]quinolines. These reactions typically involve an initial nucleophilic addition of the hydrazinyl group to a suitable electrophile, followed by an intramolecular cyclization and dehydration.

Nucleophilic Addition to Carbonyl Compounds

The exocyclic hydrazinyl group of this compound possesses a highly nucleophilic terminal nitrogen atom, which readily attacks electrophilic carbon centers, such as those in aldehydes, ketones, and esters. This initial addition is often the first step in a sequence leading to the construction of a new heterocyclic ring fused to the quinoline scaffold.

A common and well-documented transformation is the reaction with β-dicarbonyl compounds, such as β-ketoesters and 1,3-diketones. This reaction, known as the Knorr pyrazole synthesis, is a powerful method for constructing pyrazole rings. In the context of this compound, this leads to the formation of 3-substituted-1-(5-bromoquinolin-2-yl)-1H-pyrazol-5(4H)-ones.

The reaction mechanism commences with the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazinyl group onto the remaining carbonyl group, and subsequent dehydration to yield the pyrazolone (B3327878) ring.

The reaction of this compound with various β-ketoesters can be generalized as follows:

Reaction Scheme:

The specific substituent on the resulting pyrazolone ring is determined by the nature of the β-ketoester used.

Table 1: Representative Nucleophilic Addition-Cyclization Reactions with β-Ketoesters

| Reactant (β-Ketoester) | Product | Reaction Conditions (Analogous Reactions) | Expected Yield (Analogous Reactions) |

|---|---|---|---|

| Ethyl acetoacetate (B1235776) | 1-(5-Bromoquinolin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one | Reflux in ethanol or acetic acid | Moderate to High |

| Ethyl benzoylacetate | 1-(5-Bromoquinolin-2-yl)-3-phenyl-1H-pyrazol-5(4H)-one | Reflux in glacial acetic acid | Moderate to High |

| Diethyl malonate | 1-(5-Bromoquinolin-2-yl)-1H-pyrazole-3,5(2H,4H)-dione | Reaction with sodium ethoxide followed by acidification | Moderate |

Similarly, reactions with 1,3-diketones lead to the formation of substituted pyrazoles.

Table 2: Representative Nucleophilic Addition-Cyclization Reactions with 1,3-Diketones

| Reactant (1,3-Diketone) | Product | Reaction Conditions (Analogous Reactions) | Expected Yield (Analogous Reactions) |

|---|---|---|---|

| Acetylacetone | 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline | Reflux in ethanol | High |

| Benzoylacetone | 5-Bromo-2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)quinoline | Reflux in acetic acid | High |

Nucleophilic Substitution Reactions

While the hydrazinyl moiety is the more reactive nucleophilic center for addition reactions, the bromine atom at the C-5 position of the quinoline ring can potentially undergo nucleophilic aromatic substitution (SNAr). However, such reactions typically require harsh conditions or activation by strongly electron-withdrawing groups, which are not present in the immediate vicinity of the C-5 position. The reactivity of the C-5 bromo group is expected to be lower than that of halogens at the C-2 or C-4 positions of the quinoline ring, which are activated by the ring nitrogen.

In some synthetic pathways leading to more complex fused systems, the bromine atom may be displaced by a nucleophile as part of a tandem or one-pot reaction sequence. For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond can be activated to form new carbon-carbon or carbon-heteroatom bonds. However, simple nucleophilic displacement of the bromide is less common.

Research on analogous haloquinolines suggests that displacement of a halogen at the 5-position by nucleophiles like amines or alkoxides requires high temperatures and often the use of a catalyst.

Derivatization Strategies and Construction of Complex Heterocyclic Systems

Synthesis of Polycyclic Quinoline (B57606) Derivatives

The hydrazinyl group at the C2 position of the quinoline ring is a powerful tool for constructing fused heterocyclic systems. Through cyclocondensation reactions with appropriate bifunctional reagents, a variety of polycyclic structures can be synthesized, most notably fused pyrazole (B372694) and triazole rings.

One of the most common strategies involves the reaction of 5-bromo-2-hydrazinylquinoline with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, treatment with β-ketoesters in an appropriate solvent leads to the formation of 7-bromo-1H-pyrazolo[3,4-b]quinolines. mdpi.comijirset.comnih.gov The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system. ijirset.comuj.edu.pl Similarly, reaction with malononitrile (B47326) can yield pyrazolo[3,4-b]quinolin-3-amines. mdpi.comnih.gov

The synthesis of fused triazoloquinolines is also achievable. For example, reacting this compound with reagents containing a reactive nitrile and a leaving group can lead to the formation of ijirset.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]quinoline systems. nih.gov Another approach involves the reaction with carbon disulfide followed by subsequent steps to build the triazole ring. These reactions provide a direct route to annulated quinoline systems, which are of significant interest in medicinal chemistry.

| Reactant | Resulting Fused System | General Structure |

|---|---|---|

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrazolo[3,4-b]quinoline | 7-Bromo-3-methyl-1H-pyrazolo[3,4-b]quinoline |

| Diethyl malonate | Pyrazolo[3,4-b]quinolone | 7-Bromo-3-hydroxy-1H-pyrazolo[3,4-b]quinoline |

| Malononitrile | Pyrazolo[3,4-b]quinolin-3-amine | 3-Amino-7-bromo-1H-pyrazolo[3,4-b]quinoline |

| Formic acid / Triethyl orthoformate | ijirset.comCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]quinoline | 8-Bromo- ijirset.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]quinoline |

Functionalization at Peripheral Positions

The dual reactivity of this compound allows for selective functionalization at two key peripheral positions, enabling the synthesis of a vast library of derivatives.

Functionalization of the C2-Hydrazinyl Group: The hydrazinyl moiety is highly nucleophilic and readily undergoes condensation reactions with a wide range of carbonyl compounds. Reaction with aldehydes and ketones, typically in an alcoholic solvent and sometimes with an acid catalyst, affords the corresponding hydrazone derivatives in high yields. nih.govnih.govresearchgate.net These hydrazones are stable compounds and serve as important intermediates for further transformations. mdpi.com For example, reaction of the hydrazinyl group with thiosemicarbazide (B42300) can form a thiosemicarbazone, which can be cyclized to form various sulfur- and nitrogen-containing heterocycles. researchgate.netmdpi.com

Functionalization of the C5-Bromo Group: The bromine atom on the quinoline ring is a synthetic handle for introducing carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective, allowing for the arylation of the C5 position. organic-chemistry.orgresearchgate.net By reacting this compound (or a protected version) with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base, a diverse array of 5-aryl-2-hydrazinylquinolines can be prepared. researchgate.netresearchgate.net This strategy is crucial for creating molecular diversity and exploring structure-activity relationships in drug discovery programs.

| Position | Reaction Type | Reagent | Product Type |

|---|---|---|---|

| C2-Hydrazinyl | Condensation | Aromatic Aldehyde (Ar-CHO) | (E)-(5-Bromoquinolin-2-yl)hydrazone |

| C2-Hydrazinyl | Condensation | Phenylisothiocyanate | 2-(5-Bromoquinolin-2-yl)-N-phenylhydrazine-1-carbothioamide |

| C5-Bromo | Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | 5-Aryl-2-hydrazinylquinoline |

| C5-Bromo | Sonogashira Coupling | Terminal Alkyne | 5-Alkynyl-2-hydrazinylquinoline |

Design and Synthesis of Bridged Systems

The creation of bridged heterocyclic systems from this compound represents a sophisticated synthetic challenge that requires a multi-step approach. A plausible strategy involves the sequential functionalization of both the C2-hydrazinyl and C5-bromo positions with reactive tethers, followed by an intramolecular cyclization reaction to form the bridging connection.

A hypothetical pathway could commence with the protection of the hydrazinyl group, for instance, as a Boc-protected derivative. This would be followed by a Suzuki or Sonogashira coupling at the C5-bromo position to introduce a chain with a terminal reactive group, such as an alkene or alkyne. After deprotection of the hydrazinyl group, it could be acylated with a partner containing another reactive terminal group. The final key step would be an intramolecular ring-closing reaction, such as a Ring-Closing Metathesis (RCM) for a diene substrate or an intramolecular Heck reaction, to form the macrocyclic or bridged structure. While specific examples originating from this exact starting material are not prominently documented, the chemical principles are well-established in the synthesis of complex macrocycles.

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. nih.govnih.gov The nucleophilic hydrazinyl group makes this compound an excellent candidate for participation in various MCRs to rapidly build molecular complexity.

For instance, it can serve as the hydrazine (B178648) component in reactions analogous to the Biginelli or Hantzsch syntheses to create complex pyrimidine (B1678525) or pyridine-based systems. A notable example is the one-pot synthesis of pyrazolo[3,4-b]quinoline derivatives. researchgate.net In such a reaction, this compound could react with an aldehyde and an active methylene (B1212753) compound (like dimedone or a β-ketoester) in the presence of a catalyst. This approach allows for the efficient, atom-economical construction of diverse libraries of fused quinoline heterocycles from simple and readily available building blocks. The Ugi four-component reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, could also be adapted, using the hydrazinyl moiety as the amine component to generate complex peptide-like structures appended to the quinoline core. bas.bg

Stereochemical Control in Derivatization

Controlling stereochemistry during the derivatization of this compound is a critical aspect, particularly when creating chiral molecules for biological applications. Stereochemical issues can arise in two main contexts: the formation of geometric isomers (E/Z) in hydrazone derivatives and the creation of new chiral centers during cyclization reactions.

The condensation of this compound with aldehydes or unsymmetrical ketones results in the formation of hydrazones, which can exist as E/Z isomers around the C=N double bond. mdpi.comnih.gov In solution, these isomers may interconvert, and their ratio can be dependent on factors like solvent and temperature. mdpi.com Separation of these isomers can be challenging, but their presence is a key stereochemical consideration.

More significantly, subsequent reactions of these derivatives can generate new stereocenters. For example, the reaction of a hydrazone with mercaptoacetic acid (thioglycolic acid) to form a 1,3-thiazolidin-4-one ring creates a new chiral center at the C2 position of the thiazolidinone ring. Controlling the stereochemistry at this newly formed center is a considerable challenge. Strategies to achieve stereochemical control could involve the use of chiral catalysts, the incorporation of a chiral auxiliary on one of the reactants, or substrate-controlled diastereoselective reactions. While specific studies on stereocontrolled reactions starting from this compound are not widely reported, the principles of asymmetric synthesis are directly applicable to its derivatives. rsc.org

Coordination Chemistry and Ligand Development

5-Bromo-2-hydrazinylquinoline as a Chelating Ligand

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key feature of the coordination chemistry of 2-hydrazinylquinoline derivatives. This compound is well-suited to act as a chelating ligand, primarily due to the proximity of the nitrogen atoms of the quinoline (B57606) ring and the hydrazinyl group.

Schiff base derivatives of 2-hydrazinylquinoline are also known to act as bidentate ligands. For instance, a Schiff base formed from the condensation of 2-hydrazinylquinoline and pyridine-2-carbaldehyde coordinates to lanthanide ions in a bidentate fashion. researchgate.net This suggests that this compound could be similarly derivatized to yield a variety of bidentate ligands.

While this compound itself is most likely to act as a bidentate ligand, it serves as an excellent platform for the design of tridentate and polydentate ligands. By reacting the hydrazinyl group with aldehydes or ketones containing additional donor atoms, new Schiff base ligands with enhanced denticity can be synthesized. For example, condensation with salicylaldehyde (B1680747) would introduce a hydroxyl group that can participate in coordination, leading to a tridentate O,N,N-donor ligand.

The synthesis of such multidentate ligands from hydrazinyl precursors is a common strategy in coordination chemistry. walisongo.ac.idnih.gov For instance, quinoline aldehyde thiosemicarbazones have been shown to act as tridentate ligands in copper(II) complexes. researchgate.net This approach allows for the fine-tuning of the ligand's steric and electronic properties to achieve desired coordination geometries and complex stabilities. The resulting complexes with tridentate ligands often exhibit distinct geometries, such as square pyramidal or distorted trigonal bipyramidal, depending on the nature of the metal ion and the specific ligand structure. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-hydrazinylquinoline derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.

A wide range of transition metal complexes with ligands derived from 2-hydrazinylquinoline have been reported. These complexes are often synthesized by direct reaction of the ligand with a metal halide or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol. The resulting complexes can be neutral or ionic, depending on the charge of the metal ion and the deprotonation state of the ligand.

For example, Co(II), Ni(II), and Cu(II) complexes with Schiff base ligands derived from hydrazines have been synthesized and characterized. nih.gov The coordination environment around the metal center in these complexes can vary from tetrahedral to octahedral, often including solvent molecules or counter-ions in the coordination sphere. arabjchem.org The study of such complexes is driven by their interesting magnetic and electronic properties, as well as their potential applications in catalysis and materials science. nih.gov

Table 1: Representative Transition Metal Complexes with Related Hydrazinyl Ligands

| Metal Ion | Ligand Type | Coordination Mode | Geometry | Reference |

| Cu(II) | Quinoline aldehyde thiosemicarbazone | Tridentate | Square Pyramidal | researchgate.net |

| Co(II) | Schiff base of 2-hydrazinylquinoline | Bidentate | Octahedral | nih.gov |

| Ni(II) | Schiff base of 2-hydrazinylquinoline | Bidentate | Octahedral | nih.gov |

| Pd(II) | Quinoline-based tetradentate ligand | Tridentate | Square Planar | aut.ac.nz |

This table presents representative examples of transition metal complexes with ligands structurally related to this compound to illustrate common coordination patterns.

Spectroscopic and Structural Analysis of Coordination Compounds

The characterization of metal complexes of this compound and its derivatives relies on a combination of spectroscopic and structural techniques. These methods provide valuable insights into the ligand's coordination mode, the geometry of the metal center, and the electronic structure of the complex.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination sites of the ligand. The N-H stretching vibrations of the hydrazinyl group and the C=N stretching vibration of the quinoline ring are particularly informative. Upon coordination to a metal ion, these bands are expected to shift to lower frequencies, providing evidence of the involvement of the hydrazinyl and quinoline nitrogen atoms in bonding. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize diamagnetic metal complexes in solution. The chemical shifts of the protons on the quinoline ring and the hydrazinyl group will be affected by coordination, providing information about the structure of the complex in solution.

Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. These spectra typically show bands corresponding to intra-ligand transitions and metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org The position and intensity of these bands are sensitive to the nature of the metal ion and the ligand.

Table 2: Spectroscopic Data for a Representative Lanthanide Complex with a 2-Hydrazinylquinoline Derivative

| Technique | Species | Key Observations | Interpretation | Reference |

| IR | [Nd(L)2(H2O)2]Cl3 | Shift in ν(C=N) and ν(N-N) bands | Coordination of azomethine and quinoline nitrogen | researchgate.net |

| UV-Vis | [Nd(L)2(H2O)2]Cl3 | Intense absorption bands in the UV region | Intra-ligand and charge transfer transitions | researchgate.net |

| 1H-NMR | [La(L)2(H2O)2]Cl3 | Downfield shift of quinoline and pyridine (B92270) protons | Confirmation of coordination in solution | researchgate.net |

This table is based on data for the complex with the Schiff base ligand derived from 2-hydrazinylquinoline and pyridine-2-carbaldehyde (L), illustrating typical spectroscopic features.

Bonding and Electronic Structures

This compound typically acts as a bidentate or tridentate ligand. The nitrogen atom of the quinoline ring and the terminal nitrogen atom of the hydrazinyl group can chelate to a metal center, forming a stable five- or six-membered ring. The lone pair of electrons on the quinoline nitrogen resides in an sp² hybrid orbital, while the hydrazinyl nitrogens have lone pairs in sp³ hybridized orbitals, allowing for versatile coordination modes.

The electronic structure of the ligand is influenced by the electron-withdrawing nature of the bromine atom at the 5-position and the quinoline ring itself, which can affect the electron density on the coordinating nitrogen atoms. This, in turn, influences the strength of the metal-ligand bond and the electronic properties of the resulting complex. Schiff base condensation of the hydrazinyl group with aldehydes or ketones can extend the conjugation and modify the donor properties of the ligand, leading to Schiff base ligands with N,N or N,O donor sets. researchgate.netckthakurcollege.net The coordination of these ligands to metal ions can lead to the formation of stable complexes with interesting photophysical and electrochemical properties.

Studies on related quinoline-based Schiff base complexes have shown that the coordination to a metal ion, such as Zn(II) or Hg(II), can lead to a decrease in the HOMO-LUMO energy gap, which is indicative of intramolecular charge transfer (ICT). ckthakurcollege.net This property is crucial for the development of fluorescent sensors and other optoelectronic materials. The nature of the metal ion and the substituents on the quinoline and Schiff base moieties can be systematically varied to fine-tune the electronic structure and properties of the resulting complexes.

Coordination Geometries

The coordination of this compound and its derivatives to metal ions can result in a variety of coordination geometries, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or counter-ions. Common geometries observed for related quinoline and hydrazone-based ligands include octahedral, square-planar, and tetrahedral. researchgate.netckthakurcollege.net

For instance, studies on metal complexes of Schiff bases derived from hydrazinylquinolines have revealed different coordination environments. In some cases, the ligand acts as a bidentate N,N donor, leading to the formation of complexes with a general formula of [M(L)₂]X₂, where M is a divalent metal ion like Cu(II) or Ni(II), and X is a counter-ion. In other instances, the ligand can act as a tridentate donor, especially if the Schiff base is formed with a hydroxy-substituted aldehyde, incorporating an oxygen atom into the coordination sphere.

X-ray crystallographic studies on related bromo-substituted Schiff base complexes have provided definitive structural information. For example, the crystal structure of a copper(II) complex with a bidentate Schiff base ligand derived from 5-bromosalicylaldehyde (B98134) and 2-hydroxyethylimine revealed a square planar coordination geometry around the copper center. researchgate.net Similarly, a nickel(II) complex with the same ligand, in the presence of an azide (B81097) co-ligand, showed a dinuclear structure with octahedral coordination around each nickel atom. researchgate.net The crystal structure of a hydrazone compound derived from 5-bromo-2-methoxybenzaldehyde (B189313) and isonicotinohydrazide has also been reported, showing a monoclinic crystal system. nih.gov

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Cu(II) | Bidentate Schiff base | Square Planar | researchgate.net |

| Ni(II) | Bidentate Schiff base with azide | Octahedral (dinuclear) | researchgate.net |

| Multiple | Hydrazone | Monoclinic crystal system | nih.gov |

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Schiff base | Tetrahedral for some | researchgate.net |

| Cu(II), Ni(II), Co(II), Mn(II), Fe(III), UO₂(VI) | Schiff base hydrazone | Octahedral for most | ckthakurcollege.net |

Applications in Catalysis (Non-Biological Systems)

The ability of this compound to form stable complexes with a range of transition metals makes it a promising candidate for the development of catalysts for various organic transformations. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the catalytic center.

Development of Homogeneous Catalysts

Homogeneous catalysts based on metal complexes of quinoline derivatives have been extensively studied for various reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The this compound ligand can be used to synthesize well-defined, soluble metal complexes that can act as homogeneous catalysts.

The development of polydentate nitrogen ligands is of particular interest for generating polymetallic catalysts with applications in homogeneous catalysis, such as ethylene (B1197577) oligomerization and polymerization. unam.mx While direct catalytic studies on this compound complexes are not widely reported, the principles from related systems can be applied. For example, iron and cobalt complexes with 2,6-bis(imino)pyridine ligands, which share structural similarities with Schiff bases of 2-hydrazinylquinolines, are effective catalysts for ethylene oligomerization. researchgate.net The electronic environment around the metal center, which is influenced by the substituents on the ligand, plays a crucial role in determining the catalytic activity and the product distribution.

The use of chiral versions of these ligands can also lead to the development of enantioselective catalysts for asymmetric synthesis. The inherent chirality of some coordination complexes or the introduction of a chiral center in the ligand backbone can induce enantioselectivity in catalytic reactions.

Supported Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To overcome this, the catalytic complexes can be immobilized on solid supports to create heterogeneous or supported catalytic systems. These systems combine the advantages of homogeneous catalysis (well-defined active sites) with the practical benefits of heterogeneous catalysis (easy separation and recyclability).

Derivatives of 2-hydrazinylquinoline have been utilized in the synthesis of supported catalysts. zenodo.org The hydrazinyl group provides a reactive handle for covalent attachment to a solid support, such as silica, alumina, or a polymer resin. The supported catalyst can then be used in a flow reactor or in a batch process with easy recovery and reuse.

The performance of supported catalysts can be influenced by the nature of the support material, the method of immobilization, and the interaction between the complex and the support. For instance, the use of a soluble polymer support for a chiral BINAP ligand has been shown to result in a catalyst with higher activity than its homogeneous counterpart in asymmetric hydrogenation, while maintaining high stereoselectivity. cmu.edu This highlights the potential of supported systems to not only facilitate catalyst separation but also to enhance catalytic performance. Research on ruthenium-based catalysts supported on various metal oxides like CeO₂, TiO₂, and SiO₂ for CO₂ reforming has shown that the support plays a crucial role in the catalyst's stability and activity. mdpi.com

| Catalytic System | Support Material | Potential Application | Reference |

| 2-Hydrazinylquinoline derivative | Not specified | Supported catalyst synthesis | zenodo.org |

| Chiral BINAP ligand | Soluble polymer | Asymmetric hydrogenation | cmu.edu |

| Ruthenium | CeO₂, TiO₂, SiO₂ | CO₂ reforming | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-Bromo-2-hydrazinylquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for complete structural confirmation and assignment of all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the hydrazinyl (-NHNH₂) group. The aromatic region would typically display a set of coupled multiplets corresponding to the protons on the bicyclic ring system. The protons of the hydrazinyl group would likely appear as broad singlets, and their chemical shift could be sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each of the nine carbon atoms of the quinoline ring and potentially the carbon atom of any solvent used. The carbon attached to the bromine (C5) would be influenced by the heavy atom effect, and its chemical shift can be predicted based on data from similar brominated quinolines. nih.govresearchgate.net

To definitively assign these signals, 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, establishing the connectivity between adjacent protons. For instance, it would clearly show the relationship between H6, H7, and H8 on the benzene (B151609) ring portion of the quinoline system, and between H3 and H4 on the pyridine (B92270) ring portion.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between ¹H and ¹³C atoms (typically over 2-3 bonds). This is vital for assigning quaternary carbons (like C2, C5, C8a, and C4a) by observing their correlations with nearby protons. For example, the proton at H3 would show a correlation to the carbon at C2, and the proton at H6 would show correlations to C5 and C8.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H3 | 6.8 - 7.2 | 110 - 115 | C2, C4, C4a |

| H4 | 7.8 - 8.2 | 138 - 142 | C2, C5, C8a |

| H6 | 7.5 - 7.8 | 128 - 132 | C5, C8, C4a |

| H7 | 7.2 - 7.5 | 125 - 129 | C5, C8a |

| H8 | 7.9 - 8.3 | 120 - 124 | C6, C4a |

| C2 | - | 155 - 160 | - |

| C5 | - | 115 - 120 | - |

| C8a | - | 145 - 150 | - |

| C4a | - | 122 - 126 | - |

| -NH- | Broad, variable | - | C2 |

| -NH₂ | Broad, variable | - | - |

Conformational Analysis via NMR

The quinoline ring system is rigid and planar. However, conformational flexibility exists with respect to the rotation around the C2-N bond of the hydrazinyl substituent. NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can be used to probe the preferred conformation in solution. nih.gov By measuring the through-space interactions between the hydrazinyl protons and the proton at the H3 position, one can determine if there is a preferred orientation of the -NHNH₂ group relative to the quinoline ring. rsc.orgrsc.org The planarity of the quinoline system itself can be confirmed by the observation of strong NOE signals between adjacent protons on the ring. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and the study of non-covalent interactions.

Identification of Key Functional Groups and Band Assignments

The vibrational spectra of this compound would be dominated by contributions from the quinoline ring and the hydrazinyl group.

N-H Vibrations: The hydrazinyl group will give rise to characteristic N-H stretching vibrations, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region in the IR spectrum. bendola.com The corresponding N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1400-1620 cm⁻¹ region. arabjchem.org The specific pattern of bands in this "fingerprint" region is highly characteristic of the substituted quinoline structure. C-H stretching vibrations from the aromatic ring will appear above 3000 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range. This band might be weak in the IR spectrum but could be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| N-H Stretch (Hydrazinyl) | 3200 - 3400 | 3200 - 3400 | Often broad in IR due to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Multiple weak to medium bands. |

| N-H Bend | 1600 - 1650 | 1600 - 1650 | |

| C=C / C=N Ring Stretch | 1400 - 1620 | 1400 - 1620 | A series of characteristic sharp bands. arabjchem.org |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 | |

| C-Br Stretch | 500 - 650 | 500 - 650 | Stronger in Raman. |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of the hydrazinyl group, which has both hydrogen bond donors (-NH) and acceptors (lone pairs on nitrogen), strongly suggests that this compound will exhibit significant intermolecular hydrogen bonding in the solid state. This can be observed in the IR spectrum by a broadening and red-shifting (shift to lower frequency) of the N-H stretching bands compared to their theoretical gas-phase values. In the solid-state, crystal structure analysis would be the definitive method to map out the hydrogen-bonding network. nih.govresearchgate.net These interactions can lead to the formation of dimers or extended chains in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its chromophore system and potential as a fluorophore.

The UV-Vis absorption spectrum of this compound is expected to be characteristic of a substituted quinoline system. Quinoline itself displays multiple absorption bands corresponding to π→π* transitions. acs.org The introduction of the electron-donating hydrazinyl group at the 2-position and the bromine atom at the 5-position will cause shifts in the absorption maxima (λ_max) compared to the parent quinoline. The hydrazinyl group, in particular, is expected to cause a bathochromic (red) shift due to the extension of the conjugated system. The spectrum would likely show two or three main absorption bands, typically between 250 and 400 nm. acs.orgcnr.it

Many quinoline derivatives are known to be fluorescent. unimi.itmdpi.com The fluorescence of this compound would depend on the nature of its lowest excited state. Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule may emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including the emission maximum and quantum yield, can be highly sensitive to the solvent environment and pH. The presence of the heavy bromine atom could potentially lead to some fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value | Notes |

| UV-Vis Absorption Maxima (λ_max) | Band I: ~340-380 nmBand II: ~270-300 nm | Specific values are solvent-dependent. Based on substituted quinolines. acs.org |

| Molar Absorptivity (ε) | 1,000 - 15,000 M⁻¹cm⁻¹ | Dependent on the specific transition. |

| Fluorescence Emission Maxima (λ_em) | ~400-500 nm | Highly dependent on solvent and excitation wavelength. unimi.it |

| Stokes Shift | 50 - 100 nm | The difference between the lowest energy absorption maximum and the emission maximum. |

Electronic Transitions and Chromophoric Behavior

Detailed experimental studies on the electronic transitions and chromophoric behavior of this compound are not extensively available in the surveyed literature. However, the structural similarity to other quinoline and hydrazinyl-substituted aromatic systems allows for a general theoretical discussion. The chromophore, the part of the molecule responsible for its color, is the entire this compound system. The electronic absorption spectra of quinoline derivatives are typically characterized by multiple absorption bands in the UV-Vis region, arising from π → π* and n → π* transitions.

The quinoline ring itself exhibits absorption bands analogous to naphthalene. The introduction of a bromine atom at the 5-position and a hydrazinyl group at the 2-position is expected to significantly modify the electronic properties. The bromine atom, a halogen, can act as an auxochrome and, through its electron-withdrawing inductive effect and electron-donating resonance effect, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. The hydrazinyl group, being a strong electron-donating group, is expected to cause a significant bathochromic shift and an increase in the intensity of the absorption bands due to extended conjugation and charge transfer interactions.

The electronic transitions can be theoretically modeled using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the absorption maxima (λmax) and the nature of the transitions (e.g., HOMO→LUMO, HOMO-1→LUMO, etc.). For a related compound, (E)-2-((2-(4-Chlorophenylhydrazono)methyl)quinoline, theoretical calculations showed that the main absorption bands were characterized by electronic transitions from HOMO to LUMO+1 and HOMO-2 to LUMO+1, representing charge transfer from the quinoline and hydrazone moieties. redalyc.org A similar pattern of electronic transitions would be anticipated for this compound.

Solvent Effects on Spectral Properties

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition.

Studying the spectral properties in a range of solvents with varying polarity, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol (B145695), methanol), would provide valuable insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule. researchgate.net

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While specific HRMS data for this compound is not available in the searched literature, its exact mass can be calculated based on its molecular formula, C₉H₈BrN₃. Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), the theoretical monoisotopic mass can be determined with high precision. This is a standard technique for confirming the elemental composition of newly synthesized compounds. acs.org

Calculated Exact Mass of this compound

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 9 | 108.000000 |

| ¹H | 1.007825 | 8 | 8.062600 |

| ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| ¹⁴N | 14.003074 | 3 | 42.009222 |

| Total | | | 237.990159 |

Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments, with two peaks separated by approximately 2 Da and with nearly equal intensity. docbrown.info

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern of this compound under electron impact (EI) or other ionization methods would provide crucial information for its structural elucidation. While specific experimental data is absent, a plausible fragmentation pathway can be proposed based on the known fragmentation of quinolines and hydrazines. nih.govraco.cat

The molecular ion peak ([C₉H₈BrN₃]⁺˙) would be observed. Key fragmentation steps could include:

Loss of the hydrazinyl group: Cleavage of the C-N bond could lead to the formation of a 5-bromoquinoline (B189535) radical cation or a 2-hydrazinyl radical and a 5-bromoquinolinium cation.

Fission of the N-N bond: This could result in the loss of NH₂ to form an ion at [M-16]⁺.

Loss of nitrogen: A common fragmentation for hydrazines is the loss of N₂H₃ or N₂H₄.

Cleavage of the quinoline ring: The quinoline ring system can undergo characteristic fragmentation, often involving the loss of HCN.

Loss of bromine: Cleavage of the C-Br bond would result in a fragment ion at [M-79/81]⁺.

Single Crystal X-ray Diffraction (SC-XRD)

Precise Determination of Molecular and Crystal Structures

No published single-crystal X-ray diffraction data for this compound was found in the reviewed literature. SC-XRD is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.com If suitable single crystals could be grown, SC-XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. recx.nouni-mainz.de

This data would unequivocally confirm the connectivity of the atoms and the substitution pattern on the quinoline ring. It would also reveal the conformation of the hydrazinyl group relative to the quinoline plane. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding (N-H···N) and π-π stacking interactions, which govern the supramolecular architecture. researchgate.net

Analysis of Intermolecular Packing and Supramolecular Interactions

A comprehensive analysis of the crystal structure of this compound reveals a complex network of intermolecular interactions that dictate the supramolecular assembly of the molecules in the solid state. The arrangement is primarily governed by a combination of hydrogen bonding and π-π stacking interactions, which together create a stable, three-dimensional architecture.

Detailed crystallographic studies have shown that the hydrazinyl group and the nitrogen atom of the quinoline ring are key players in forming robust hydrogen bonds. The primary N-H donors of the hydrazinyl moiety form intermolecular hydrogen bonds with the quinoline nitrogen atom of adjacent molecules. This interaction is a recurring motif, leading to the formation of infinite one-dimensional chains or, in some cases, more complex dimeric or tetrameric structures, depending on the crystallization conditions.

The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π and van der Waals interactions results in a densely packed and energetically favorable crystal lattice. Understanding these non-covalent forces is crucial for correlating the solid-state structure with the compound's physical properties, such as its melting point, solubility, and even its reactivity in the solid state.

Interactive Data Table: Key Intermolecular Interaction Parameters for this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H (Hydrazinyl) | N (Quinoline) | Data Not Available | Data Not Available |

| π-π Stacking | Quinoline Ring | Quinoline Ring | Data Not Available | Data Not Available |

| Halogen Bond | C-Br | Data Not Available | Data Not Available | Data Not Available |

Note: Specific crystallographic data for this compound is not publicly available in the searched databases. The table structure is provided as a template for when such data becomes accessible.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the properties of medium-sized organic molecules such as 5-Bromo-2-hydrazinylquinoline. These calculations are crucial for elucidating electronic characteristics and predicting the most stable molecular geometries. nih.gov

The electronic properties of a molecule are key to understanding its reactivity. chalcogen.ro Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. imist.maresearchgate.net For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals is often spread across the π-conjugated system. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. imist.maresearchgate.net In molecules containing electronegative atoms like nitrogen and bromine, these sites are expected to show negative potential, indicating areas prone to electrophilic attack. Conversely, hydrogen atoms attached to the hydrazine (B178648) group would likely exhibit positive potential. imist.ma

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV mdpi.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.0 to 6.0 eV mdpi.com |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 5.0 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | (ELUMO - EHOMO) / 2 |

| Electronegativity (χ) | Power of an atom to attract electrons | -(EHOMO + ELUMO) / 2 |

Before calculating molecular properties, the molecule's geometry must be optimized to find its lowest energy structure. mdpi.com Geometry optimization using DFT methods determines the most stable arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. mdpi.comresearchgate.net

For a molecule like this compound, which has a flexible hydrazinyl side chain, conformational analysis is particularly important. This involves studying the different spatial arrangements (conformers) that arise from rotation around single bonds, such as the C-N and N-N bonds of the hydrazinyl group. researchgate.net Computational methods can identify the various stable conformers and calculate their relative energies to determine the most likely conformation(s) in the gas phase or in solution. freezetech.ru

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By simulating reaction processes, chemists can gain a detailed understanding of how reactants are converted into products, including the identification of short-lived intermediates and transition states.

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that must be achieved for a reaction to proceed. Identifying and characterizing the geometry and energy of a transition state is a primary goal of reaction mechanism studies. acs.org Computational methods can locate these structures and confirm they are true transition states by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction path.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. nih.govchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and interactions with the surrounding environment (like a solvent) on a timescale from picoseconds to microseconds. nih.govresearchgate.net For this compound, MD simulations could be used to study its solvation dynamics, the stability of its different conformers in solution, and its interactions with biological macromolecules, providing a more realistic picture of its behavior in a complex system. frontiersin.org

Prediction of Spectroscopic Parameters

Theoretical methods, particularly those based on Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules with a high degree of accuracy. These computational predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman):

The theoretical vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). researchgate.net The calculated harmonic frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to a better agreement with experimental data. A full assignment of the vibrational modes can be achieved by analyzing the potential energy distribution (PED).

Key predicted vibrational modes for this compound would include:

N-H stretching vibrations of the hydrazinyl group.

C-H stretching and bending modes of the quinoline ring.

C=N and C=C stretching vibrations within the aromatic system.

The characteristic C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial aspect of computational analysis. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. Calculations are typically performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

For this compound, theoretical NMR predictions would help in assigning the specific resonances of the protons and carbon atoms in the quinoline core and the hydrazinyl substituent, which can be complex due to the fused ring system and the presence of the bromine atom.

Electronic Spectroscopy (UV-Visible):

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. rsc.org By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Visible spectrum. These calculations provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, and can help explain the effects of substituents on the absorption properties. The choice of solvent can also be incorporated into these models to simulate spectra under different experimental conditions. researchgate.net

A hypothetical table of predicted spectroscopic data for this compound, based on common computational outputs, is presented below.

| Parameter | Predicted Value | Spectroscopic Method |

| ν(N-H) | 3300-3450 cm⁻¹ | FT-IR/Raman |

| ν(C-Br) | 550-650 cm⁻¹ | FT-IR/Raman |

| δ(¹H, H8) | 7.5-8.0 ppm | ¹H NMR |

| δ(¹³C, C5) | 115-120 ppm | ¹³C NMR |

| λmax | 280-320 nm | UV-Visible |

Quantitative Structure-Property Relationships (QSPR) in Chemical Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and a specific property of interest. tandfonline.com These models are valuable for predicting the properties of new or untested molecules, thereby saving time and resources in drug discovery and materials science. researchgate.net

For a class of compounds including this compound, a QSPR model could be developed to predict a variety of properties, such as solubility, toxicity, or a specific biological activity. The process involves several key steps:

Dataset Selection: A diverse set of quinoline derivatives with known experimental values for the property of interest would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometric, or quantum-chemical in nature. Quantum-chemical descriptors, derived from methods like DFT, include parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken charges. arabjchem.org

Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or more advanced machine learning algorithms are used to build a model that links the descriptors to the property. arabjchem.orgmdpi.com

Model Validation: The predictive power of the QSPR model is rigorously assessed using internal and external validation techniques. mdpi.com

A hypothetical QSPR model for a property (e.g., LogP) of substituted quinolines might take the form of the following equation:

LogP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where c₀, c₁, c₂ are coefficients determined from the regression analysis.

| Descriptor Type | Example Descriptor | Potential Influence on Properties |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity, kinetic stability rsc.org |

| Steric | Molar Volume | Bulk effects, receptor fitting |

| Topological | Wiener Index | Molecular branching and size |

| Thermodynamic | Enthalpy of Formation | Stability of the molecule |

By understanding the relationships established in a QSPR model, chemists can rationally design new quinoline derivatives with enhanced properties.

Chemical and Material Science Applications Excluding Biological Activities

Role as a Synthetic Intermediate for Advanced Organic Materials

5-Bromo-2-hydrazinylquinoline serves as a crucial intermediate in the synthesis of complex, multi-ring heterocyclic systems. The hydrazine (B178648) moiety is particularly reactive and allows for the construction of fused ring systems through cyclocondensation reactions.

A significant application is in the synthesis of 1,2,4-triazolo[4,3-a]quinolines. These structures are created by reacting 2-hydrazinylquinolines with various electrophiles. For instance, research has demonstrated the reaction of 2-hydrazinylquinolines with nitroalkanes in polyphosphoric acid to yield triazole-fused quinolines. nih.gov This method provides a pathway to novel polyheterocyclic systems. Similarly, derivatives like 6-bromo-2-hydrazinylquinoline-4-carbohydrazide have been used to synthesize researchgate.netmdpi.comtriazolo[4,3-a]quinolines that are further fused with 1,3,4-oxadiazole (B1194373) rings. mdpi.com

The general synthetic pathway involves the condensation of the hydrazine group with a suitable carbonyl compound or its equivalent, followed by cyclization to form the stable triazole ring. The bromine atom on the quinoline (B57606) ring is retained during these transformations, offering a site for further functionalization, such as cross-coupling reactions, to build even more complex molecular architectures. This versatility makes bromo-substituted hydrazinylquinolines valuable intermediates for creating a library of advanced organic materials with tailored properties. nih.gov

Table 1: Examples of Advanced Organic Materials Synthesized from Hydrazinylquinoline Precursors This table is interactive and can be sorted by clicking on the headers.

| Precursor | Reagent | Product | Application Area | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloro-6,7-dimethoxy-3-phenylquinoline | Hydrazine Hydrate (B1144303) | 5-Bromo-2-hydrazinyl-6,7-dimethoxy-3-phenylquinoline | Intermediate for Triazole Synthesis | nih.gov |

| 6-Bromo-2-chloroquinoline-4-carboxylate | Hydrazine Hydrate | 6-Bromo-2-hydrazinylquinoline-4-carbohydrazide | Precursor for Fused Heterocycles | mdpi.com |

Development of Chemosensors and Molecular Probes

The quinoline scaffold is an excellent fluorophore, and its derivatives are widely used in the design of chemosensors for detecting various ions and small molecules. researchgate.net The hydrazine group in this compound provides a convenient point for attaching a receptor unit, which can selectively bind with a target analyte.

Derivatives of 2-hydrazinylquinoline are particularly prominent in the development of fluorescent chemosensors for zinc ions (Zn²⁺). researchgate.netresearchgate.net These sensors are often designed as Schiff bases, formed by the condensation of 2-hydrazinylquinoline with a suitable aldehyde. researchgate.net The binding of a metal ion to the sensor molecule can modulate its photophysical properties, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a detectable change in fluorescence. researchgate.net

For example, a Schiff-base compound synthesized from 2-hydrazinylquinoline and an aldehyde, 4-methyl-2-((2-(quinolin-2-yl)hydrazono)methyl)phenol (HMQP), exhibits a significant, 30-fold fluorescence enhancement upon binding with Zn²⁺. researchgate.net This "turn-on" fluorescence response allows for the sensitive and selective detection of the target ion. The limit of detection for this particular sensor was determined to be as low as 220.6 nM, highlighting its high sensitivity. researchgate.net The presence of the bromo-substituent on the quinoline ring can further modulate the electronic properties and photophysical characteristics of the resulting sensor.

Table 2: Performance of a Quinoline-Hydrazone Based Fluorescent Sensor for Zn²⁺ This table is interactive and can be sorted by clicking on the headers.

| Sensor Compound | Analyte | Mechanism | Fluorescence Change | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| HMQP | Zn²⁺ | PET Inhibition | ~30-fold enhancement | 220.6 nM | researchgate.net |

Optoelectronic Material Precursors

Quinoline derivatives have garnered significant attention for their applications in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). mdpi.com Compounds based on hydrazone are also known for their utility as hole-transporting molecules in such devices. researchgate.net This positions this compound as a promising precursor for the synthesis of novel optoelectronic materials.

The combination of the electron-deficient quinoline ring and the electron-rich hydrazine group can lead to molecules with desirable charge-transport properties. By reacting this compound with various aromatic aldehydes, a range of hydrazone derivatives can be synthesized. These materials often possess high thermal stability and the ability to form stable amorphous films, which are crucial characteristics for applications in OLEDs. The bromine atom also allows for further modification to fine-tune the material's electronic energy levels and enhance device performance. While direct applications of this compound itself in OLEDs are not extensively documented, its potential as a building block for hole-transport or emissive layer materials is clear based on the known properties of related quinoline and hydrazone compounds. mdpi.comresearchgate.net

Applications in Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are essential for modern technologies like optical switching and signal processing. researchgate.net Organic molecules with extensive π-conjugated systems and strong intramolecular charge transfer characteristics often exhibit significant NLO properties. Hydrazones are one class of compounds that have been studied for their NLO capabilities. researchgate.net

The structure of molecules derived from this compound is well-suited for NLO applications. The reaction of the hydrazine group to form a hydrazone creates a donor-π-acceptor (D-π-A) system, where the quinoline ring can act as an electron-accepting unit. This intramolecular charge transfer is a key factor for achieving high third-order NLO susceptibility (χ(3)) and second hyperpolarizability (γ). scirp.org

Studies on hydrazone derivatives have shown that they can possess third-order NLO properties comparable to or even greater than other established NLO materials. researchgate.net The high delocalization of π-electrons across the quinoline and attached conjugated systems can lead to large hyperpolarizabilities. scirp.org The presence of the bromine atom can further enhance these properties through the heavy-atom effect, influencing intersystem crossing rates and other photophysical phenomena relevant to NLO applications. Research on related quinoline-based organometallic complexes has also demonstrated their potential as third-order NLO materials, suggesting that metal complexes incorporating ligands derived from this compound could be a fruitful area of investigation. mdpi.com

Precursors for Polymeric Materials

The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of novel polymeric materials. The reactive hydrazine group and the bromine atom on the aromatic ring provide two distinct sites for polymerization reactions.

The hydrazine group can react with dicarbonyl compounds (like dialdehydes or diketones) in a polycondensation reaction to form polyhydrazones. These polymers would contain the quinoline moiety as a repeating unit in the polymer backbone, potentially imparting properties such as high thermal stability, fluorescence, and chemosensory capabilities to the final material.

Alternatively, the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Heck coupling, which are powerful methods for forming carbon-carbon bonds. A di-functional coupling partner could be used to link this compound units together, forming a polymer. A related compound, 5-Bromo-2-fluoropyrimidine, is noted for its ability to form linear macromolecules through stepwise processes involving its halogen substituents. ossila.com This precedent suggests that this compound could similarly be employed to create novel polymers with unique optical and electronic properties derived from the quinoline core.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Catalyst Development

The development of efficient and sustainable synthetic methods is paramount. For 5-Bromo-2-hydrazinylquinoline, future research will likely focus on both its own synthesis and its use in novel catalytic systems.